![molecular formula C18H19N7O3S B2634315 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1239510-90-7](/img/structure/B2634315.png)
3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H19N7O3S and its molecular weight is 413.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide generally involves the assembly of the pyrazole ring, followed by the introduction of the sulfonamide group and further functionalization to attach the triazolo-pyridazinyl moiety. Commonly used reagents include dimethylformamide (DMF), thionyl chloride, and various sulfonamide precursors. Reaction conditions may involve moderate to high temperatures and controlled pH environments to ensure the correct attachment of functional groups.
Industrial Production Methods
Industrial production might scale up these reactions using automated reactors, continuous flow systems, and catalytic methods to enhance yield and purity. Solvent recovery and recycling systems can improve the efficiency and environmental footprint of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: This compound can undergo oxidation to alter the oxidation state of its functional groups, affecting its reactivity. Reductive conditions can be employed to modify or protect certain groups during synthetic procedures.
Substitution: Various substitution reactions can occur on the aromatic ring, including halogenation, nitration, and sulfonation, modifying its chemical properties.
Common Reagents and Conditions
Reagents like sodium hydride, N-bromosuccinimide (NBS), and acetic anhydride are used in various steps of synthesis and modification of the compound. Conditions typically involve specific temperatures, solvents like methanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Products from these reactions include various derivatives of the parent compound, which can be further studied for their unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide is used as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for novel materials.
Biology
In biological research, it may act as a ligand for studying protein interactions or as a probe for examining enzyme activities.
Medicine
Medically, this compound could be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities, due to its intricate structure that might interact with various biological targets.
Industry
Industrial applications might include its use in the development of new materials or as a catalyst in chemical processes due to its unique chemical properties.
Wirkmechanismus
Mechanism
The mechanism of action would involve the interaction of 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide with specific molecular targets, possibly inhibiting or activating enzymatic pathways or binding to specific receptors.
Molecular Targets and Pathways
Specific molecular targets could include enzymes or receptors relevant to diseases or biological processes. Pathways might involve signal transduction or metabolic pathways influenced by the compound's interaction with these targets.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, such as other pyrazole derivatives or triazolo-pyridazine compounds, 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide exhibits unique properties due to its specific functional groups and molecular geometry, which might confer distinct reactivity and biological activity.
List of Similar Compounds
Similar compounds include other pyrazole sulfonamides, triazolo-pyridazine derivatives, and mixed ring systems incorporating these moieties.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-12-17(13(2)21-20-12)29(26,27)19-10-11-28-16-9-8-15-22-23-18(25(15)24-16)14-6-4-3-5-7-14/h3-9,19H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAGJGQDKHRLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2634232.png)

![1-Oxaspiro[5.5]undecan-9-one](/img/structure/B2634235.png)
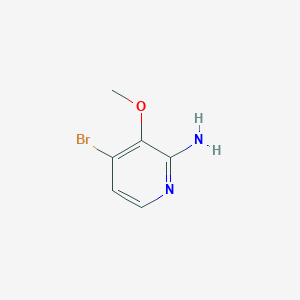
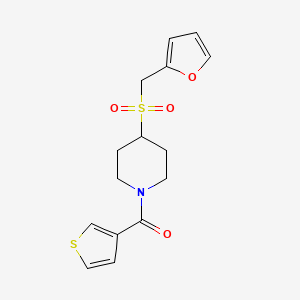
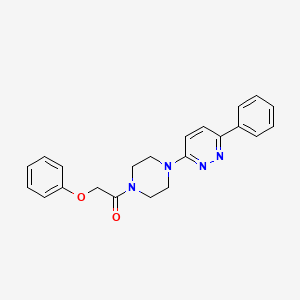

![2-(2-Chloro-6-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2634243.png)
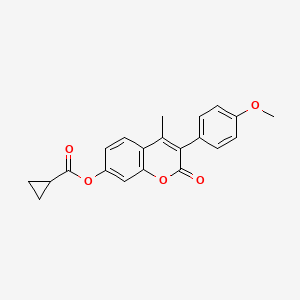
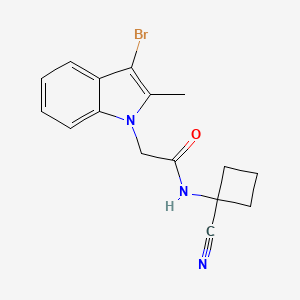
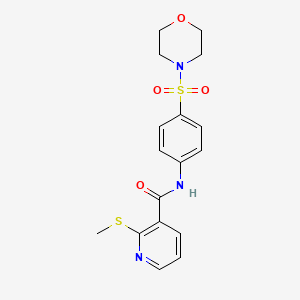

![N-(4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2634251.png)

